molecular formula C3H4N2O2S2 B6151914 1,2-thiazole-5-sulfonamide CAS No. 1934816-85-9

1,2-thiazole-5-sulfonamide

Cat. No.: B6151914
CAS No.: 1934816-85-9
M. Wt: 164.2
InChI Key:
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Description

1,2-thiazole-5-sulfonamide is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-thiazole-5-sulfonamide can be synthesized through several methods. One common approach involves the reaction of thioamides with sulfonyl chlorides under basic conditions. For example, the reaction of thioamide with a sulfonyl chloride in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-thiazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-thiazole-5-sulfonamide is unique due to its combined thiazole and sulfonamide moieties, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

1934816-85-9

Molecular Formula

C3H4N2O2S2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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